molecular formula C11H7ClN2O3S B139940 N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide CAS No. 146795-38-2

N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide

Cat. No. B139940
M. Wt: 282.7 g/mol
InChI Key: XCYJFGVTQZQYBP-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, and its role or use in industry or research .


Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the mechanism of the reaction, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and spectral properties (IR, NMR, UV-Vis, etc.) .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Safety data sheets (SDS) are often used as a source of this information .

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This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

N-(4-chlorophenyl)-5-nitrothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3S/c12-8-1-3-9(4-2-8)13-11(15)7-5-10(14(16)17)18-6-7/h1-6H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYJFGVTQZQYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CSC(=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60163488
Record name 3-Thiophenecarboxamide, N-(4-chlorophenyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide

CAS RN

146795-38-2
Record name 3-Thiophenecarboxamide, N-(4-chlorophenyl)-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146795382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Thiophenecarboxamide, N-(4-chlorophenyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-THIOPHENECARBOXAMIDE, N-(4-CHLOROPHENYL)-5-NITRO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZE4H1DEK3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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